1-[2-(4-Chlorophenoxy)ethyl]-2-(methoxymethyl)benzimidazole
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Overview
Description
1-[2-(4-Chlorophenoxy)ethyl]-2-(methoxymethyl)benzimidazole is an organic compound that belongs to the benzimidazole class. This compound is characterized by the presence of a benzimidazole core substituted with a 4-chlorophenoxyethyl group and a methoxymethyl group. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 1-[2-(4-Chlorophenoxy)ethyl]-2-(methoxymethyl)benzimidazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of the 4-chlorophenoxyethyl group: This step involves the reaction of the benzimidazole intermediate with 4-chlorophenoxyethyl bromide in the presence of a base such as potassium carbonate.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-[2-(4-Chlorophenoxy)ethyl]-2-(methoxymethyl)benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the nitro groups (if present) to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(4-Chlorophenoxy)ethyl]-2-(methoxymethyl)benzimidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including parasitic infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[2-(4-Chlorophenoxy)ethyl]-2-(methoxymethyl)benzimidazole involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the synthesis of essential biomolecules in pathogens, leading to their death. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[2-(4-Chlorophenoxy)ethyl]-2-(methoxymethyl)benzimidazole can be compared with other benzimidazole derivatives, such as:
1-[2-(4-Chlorophenoxy)ethyl]-2-methylbenzimidazole: Similar structure but lacks the methoxymethyl group, which may affect its biological activity and solubility.
2-{[2-(4-Chlorophenoxy)ethyl]thio}-1H-benzimidazole: Contains a thioether linkage instead of a methoxymethyl group, which can influence its reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
1-[2-(4-Chlorophenoxy)ethyl]-2-(methoxymethyl)benzimidazole is a compound within the benzimidazole class, notable for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and comparative analysis with related compounds, supported by various research findings.
Chemical Structure and Synthesis
The compound features a benzimidazole core substituted with a 4-chlorophenoxyethyl group and a methoxymethyl group. The synthesis typically involves multiple steps:
- Formation of the Benzimidazole Core : Achieved through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
- Introduction of the 4-Chlorophenoxyethyl Group : This is done by reacting the benzimidazole intermediate with 4-chlorophenoxyethyl bromide in the presence of a base like potassium carbonate.
Antimicrobial Properties
This compound has shown promising antimicrobial activity. Studies indicate that benzimidazole derivatives exhibit significant inhibition against various bacterial strains. For instance, related compounds have demonstrated minimal inhibitory concentrations (MICs) against Staphylococcus aureus and Streptococcus faecalis ranging from 4 to 8 μg/mL .
Antifungal Activity
The compound's antifungal properties have also been investigated, with results showing moderate activity against Candida albicans and Aspergillus niger. MIC values for these strains were reported between 64 μg/mL and higher, suggesting potential as an antifungal agent .
Anticancer Activity
Research has highlighted the anticancer potential of benzimidazole derivatives, including this compound. For example, derivatives have been shown to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases . The mechanism often involves interference with cell division processes.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Antimicrobial Mechanism : It may inhibit the synthesis of essential biomolecules in pathogens.
- Anticancer Mechanism : The compound can interfere with cell cycle progression and induce apoptosis through mitochondrial pathways.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with similar benzimidazole derivatives:
Compound Name | Structural Differences | Biological Activity |
---|---|---|
1-[2-(4-Chlorophenoxy)ethyl]-2-methylbenzimidazole | Lacks methoxymethyl group | Reduced solubility and biological activity |
2-{[2-(4-Chlorophenoxy)ethyl]thio}-1H-benzimidazole | Contains thioether linkage | Potentially altered reactivity and bioactivity |
The presence of the methoxymethyl group in this compound enhances its lipophilicity, which is crucial for membrane permeability and overall biological efficacy.
Case Studies and Research Findings
Several studies have focused on the biological activities of benzimidazole derivatives:
- A study evaluating various benzimidazole derivatives found that modifications at specific positions significantly enhanced their antiproliferative effects against cancer cell lines such as MDA-MB-231 .
- Another research highlighted that chemical modifications could lead to improved antimicrobial properties, suggesting that structural variations play a critical role in enhancing bioactivity .
Properties
IUPAC Name |
1-[2-(4-chlorophenoxy)ethyl]-2-(methoxymethyl)benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-21-12-17-19-15-4-2-3-5-16(15)20(17)10-11-22-14-8-6-13(18)7-9-14/h2-9H,10-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVQQLRZEKKDDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.